molecular formula C24H17BrClNO5S B13379916 Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379916
M. Wt: 546.8 g/mol
InChI Key: WYGNDKNSTKSOPF-XGCFFSCVSA-N
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Description

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromo group into the benzene ring.

    Alkylation: Addition of the propynyloxy group.

    Condensation: Formation of the benzylidene linkage.

    Amidation: Introduction of the chlorobenzoyl group.

    Cyclization: Formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups.

    Substitution: Replacement of halogen atoms with other functional groups.

    Hydrolysis: Breakdown of ester or amide bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Unique due to its combination of functional groups.

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-fluorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Contains a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound features a unique combination of functional groups, including a brominated benzylidene moiety and a thiophenecarboxylate structure. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the desired substituents.

Molecular Formula and Properties:

PropertyValue
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.4 g/mol
IUPAC Name(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one
InChI KeyPSCKDKPCPJFAFK-UNOMPAQXSA-N

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzylidene moiety may enhance binding to hydrophobic pockets within target proteins, while the thiophene ring could interact with metal ions or cofactors.

Research indicates that compounds with similar structures can modulate cyclic nucleotide signaling pathways. For instance, studies on related thiophenecarboxylates have shown they can suppress cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in various cell lines, suggesting a potential mechanism involving phosphodiesterase inhibition .

Antiviral Activity

Research has indicated that compounds with structural similarities to this compound exhibit antiviral properties. For example, certain thiazole derivatives have shown significant inhibition of yellow fever virus replication in vitro . The efficacy of these compounds often correlates with their structural features, highlighting the importance of specific functional groups in antiviral activity.

Antifungal Activity

Additionally, related compounds have been reported to possess antifungal properties. The structural characteristics that confer biological activity include the presence of halogenated aromatic rings and heterocyclic moieties . This suggests that this compound may also exhibit antifungal activity.

Case Studies

  • Cyclic Nucleotide Modulation : A study involving 50,000 small molecules identified several thiophenecarboxylates that effectively suppressed cAMP levels in response to various agonists. The most potent compounds had IC50 values below 5 μM, indicating strong biological activity .
    Compound IDIC50 (μM)Biological Effect
    CNT inh-03<5cAMP suppression
    CNT inh-04<6CFTR chloride current inhibition
  • Antiviral Screening : In another study focused on flavivirus inhibitors, several thiazole derivatives demonstrated over 50% inhibition of viral replication at concentrations around 50 µM. This highlights the potential of structurally related compounds in developing antiviral therapies .

Properties

Molecular Formula

C24H17BrClNO5S

Molecular Weight

546.8 g/mol

IUPAC Name

ethyl (5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-2-(2-chlorobenzoyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C24H17BrClNO5S/c1-3-11-32-18-10-9-15(25)12-14(18)13-19-21(28)20(24(30)31-4-2)23(33-19)27-22(29)16-7-5-6-8-17(16)26/h1,5-10,12-13,28H,4,11H2,2H3/b19-13-,27-23?

InChI Key

WYGNDKNSTKSOPF-XGCFFSCVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/SC1=NC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC#C)SC1=NC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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